Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride
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Overview
Description
Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride is a chemical compound with a complex structure that includes a phenoxy group, an aminoacetyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(2-aminoacetyl)phenol with methyl chloroacetate in the presence of a base to form the ester linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoacetyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride involves its interaction with specific molecular targets. The aminoacetyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(aminomethyl)phenoxy]acetate;hydrochloride
- Phenoxy acetamide derivatives (e.g., chalcone, indole, quinoline derivatives)
Uniqueness
Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
63828-37-5 |
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Molecular Formula |
C11H14ClNO4 |
Molecular Weight |
259.68 g/mol |
IUPAC Name |
methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride |
InChI |
InChI=1S/C11H13NO4.ClH/c1-15-11(14)7-16-9-4-2-3-8(5-9)10(13)6-12;/h2-5H,6-7,12H2,1H3;1H |
InChI Key |
LBOUUZPMJRYIIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)C(=O)CN.Cl |
Origin of Product |
United States |
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